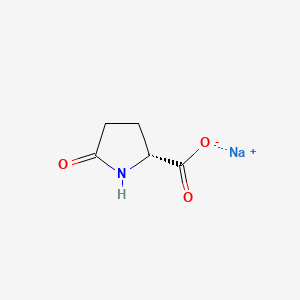

Sodium 5-oxo-D-prolinate

Descripción

Sodium 5-oxo-D-prolinate is the sodium salt of the D-isomer of pyroglutamic acid (5-oxoproline). Its molecular formula is C₅H₆NNaO₃, with an approximate molecular weight of 151.10 g/mol. This compound features a carboxylate group (COO⁻Na⁺) and a pyrrolidone ring, making it highly water-soluble. It is structurally distinct from its L-isomer counterpart, sodium L-pyroglutamate, which is naturally occurring and involved in biochemical pathways like glutathione metabolism . Sodium 5-oxo-D-prolinate is primarily utilized in peptide synthesis, biochemical research, and as a chiral building block due to its stereospecificity.

Propiedades

Número CAS |

68766-98-3 |

|---|---|

Fórmula molecular |

C5H6NNaO3 |

Peso molecular |

151.10 g/mol |

Nombre IUPAC |

sodium;(2R)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C5H7NO3.Na/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m1./s1 |

Clave InChI |

CRPCXAMJWCDHFM-AENDTGMFSA-M |

SMILES isomérico |

C1CC(=O)N[C@H]1C(=O)[O-].[Na+] |

SMILES canónico |

C1CC(=O)NC1C(=O)[O-].[Na+] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Stereochemical Differences

Functional Group Reactivity

- Carboxylate Salts vs. Esters :

- Sodium 5-oxo-D-prolinate’s ionic nature enhances water solubility, making it ideal for aqueous reactions .

- Methyl and tert-butyl esters are lipophilic, serving as intermediates in organic synthesis. The tert-butyl group is particularly useful as a protecting group due to its stability under acidic conditions .

- Pentachlorophenyl ester acts as an active ester, facilitating peptide bond formation via its superior leaving-group ability .

Physicochemical Properties

- Solubility : Sodium salts (aqueous) vs. esters (organic-soluble).

- Thermal Stability : Esters like methyl and tert-butyl derivatives are volatile, whereas the sodium salt is a stable solid.

Research Findings and Mechanistic Insights

- Enzymatic Studies : 5-Oxo-L-proline analogs bind to 5-oxoprolinase, but D-isomers show negligible activity, underscoring enzyme stereospecificity .

- Synthetic Utility : tert-Butyl esters are preferred in solid-phase peptide synthesis for carboxylic acid protection, while pentachlorophenyl esters enable efficient amide bond formation .

- Toxicity : Halogenated derivatives (e.g., pentachlorophenyl ester) are restricted in industrial applications due to environmental persistence .

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing Sodium 5-oxo-D-prolinate?

Answer:

Synthesis should follow established procedures for amino acid derivatives, with modifications for sodium salt formation. Key steps include:

- Synthesis : Start with D-proline oxidation using catalytic methods (e.g., H₂O₂/Fe³⁺) to form 5-oxo-D-prolinic acid, followed by neutralization with sodium hydroxide.

- Characterization : Use NMR (¹H/¹³C) to confirm stereochemistry and purity (>95% by HPLC). Include FT-IR for functional group validation (e.g., carboxylate stretching at ~1600 cm⁻¹) .

- Reporting : Document reaction conditions (temperature, pH, solvent), yield, and spectroscopic data in the main manuscript. Supplemental files should include raw chromatograms and spectra .

Basic: How should researchers validate the purity and stability of Sodium 5-oxo-D-prolinate in aqueous solutions?

Answer:

- Purity : Combine HPLC (C18 column, UV detection at 210 nm) with ion chromatography to quantify sodium content.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via pH, UV-Vis spectroscopy, and mass spectrometry. Report deviations >5% as instability indicators .

- Data Presentation : Use tables to compare degradation rates under varying conditions, with error margins calculated from triplicate trials .

Advanced: How to resolve contradictions in reported thermodynamic properties (e.g., solubility, Gibbs free energy) of Sodium 5-oxo-D-prolinate?

Answer:

- Data Reconciliation : Compare methodologies across studies. For example, solubility discrepancies may arise from pH adjustments (e.g., unbuffered vs. buffered systems). Replicate experiments using controlled conditions (e.g., 298.15 K, 0.1 M phosphate buffer) .

- Modeling : Apply the Extended UNIQUAC model to predict activity coefficients and validate against experimental solubility data. Address outliers by checking ionic strength effects .

- Reporting : Tabulate raw data with confidence intervals and statistical significance (p < 0.05) in supplementary materials .

Advanced: What strategies optimize Sodium 5-oxo-D-prolinate’s role as a chiral catalyst in asymmetric synthesis?

Answer:

- Stereochemical Analysis : Use X-ray crystallography to confirm the sodium coordination environment. Correlate crystal structure with catalytic efficiency in reactions like aldol condensations .

- Kinetic Studies : Perform time-resolved NMR to track enantiomeric excess (ee) under varying temperatures and solvent polarities.

- Comparative Design : Contrast performance with analogous salts (e.g., lithium or potassium 5-oxo-prolinates) to identify cation-specific effects .

Advanced: How to design a robust study comparing Sodium 5-oxo-D-prolinate’s bioactivity with other proline derivatives?

Answer:

- PICOT Framework :

- Population : In vitro cell lines (e.g., HEK293 for osmotic stress response).

- Intervention : Dose-response curves (0.1–10 mM Sodium 5-oxo-D-prolinate).

- Comparison : L-proline, 5-oxo-L-prolinate, and sodium-free analogs.

- Outcome : Quantify cell viability (MTT assay) and reactive oxygen species (ROS) levels .

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests to differentiate group means. Report effect sizes (Cohen’s d) .

Advanced: What computational methods predict Sodium 5-oxo-D-prolinate’s behavior in non-aqueous solvents?

Answer:

- Molecular Dynamics (MD) : Simulate solvation shells in DMSO/THF using AMBER or GROMACS. Validate with experimental dielectric constant measurements .

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to assess charge distribution and hydrogen-bonding propensity .

- Data Integration : Cross-reference computed solvation energies with experimental solubility parameters .

Tables for Reference

Table 1 : Key Physicochemical Properties of Sodium 5-oxo-D-prolinate

| Property | Method | Conditions | Reference |

|---|---|---|---|

| Solubility in H₂O | Gravimetric analysis | 298.15 K, pH 7.4 | |

| Thermal stability | TGA/DSC | 10 K/min, N₂ atmosphere | |

| pKa | Potentiometric titration | 25°C, 0.1 M KCl |

Table 2 : Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Detection Method | Removal Strategy |

|---|---|---|

| Unreacted D-proline | HPLC (Retention time 3.2 min) | Ion-exchange chromatography |

| Sodium chloride | Ion chromatography | Recrystallization in EtOH |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.